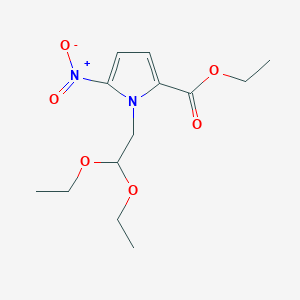

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

Description

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing nitrogen. The compound's full systematic name is ethyl 1-(2,2-diethoxyethyl)-5-nitropyrrole-2-carboxylate, which describes the complete substitution pattern around the five-membered pyrrole ring. The nomenclature indicates that the pyrrole core structure bears an ethyl carboxylate group at the 2-position, a nitro group at the 5-position, and a complex diethoxyethyl substituent attached to the nitrogen atom at the 1-position. Alternative naming systems recognize this compound as 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester, emphasizing the ester functionality derived from the corresponding carboxylic acid.

The chemical classification places this compound within the broader category of nitropyrrole derivatives, which are characterized by the presence of nitro groups attached to the pyrrole ring system. More specifically, it belongs to the subcategory of pyrrole-2-carboxylate esters, compounds that have found extensive application in pharmaceutical and materials science research. The compound's structural features classify it as a pentasubstituted pyrrole derivative, with functionalization at multiple positions creating a highly decorated heterocyclic scaffold. The presence of the diethoxyethyl protecting group on the nitrogen atom suggests potential utility in synthetic sequences where selective deprotection and further functionalization may be desired.

The molecular structure exhibits characteristics typical of nitroaromatic compounds, with the nitro group contributing significant electron-withdrawing character to the pyrrole ring system. The compound's density of 1.2 grams per cubic centimeter and its boiling point of 409.1 degrees Celsius at 760 millimeters of mercury reflect the substantial intermolecular forces present due to the nitro group and ester functionalities. The flash point of 201.2 degrees Celsius indicates moderate thermal stability, typical for nitroaromatic esters of this molecular weight range.

Historical Context of Pyrrole Derivatives in Chemical Research

The development of pyrrole chemistry traces its origins to the pioneering work of Ferdinand Friedrich Runge in 1834, who first detected pyrrole as a constituent of coal tar. This initial discovery marked the beginning of a rich research tradition that has continued to evolve over nearly two centuries. The subsequent isolation of pyrrole from bone pyrolysate in 1857 further established its significance as a fundamental heterocyclic building block. The name "pyrrole" itself derives from the Greek word "pyrrhos," meaning "reddish" or "fiery," reflecting the characteristic red coloration observed when pyrrole reacts with hydrochloric acid.

The early twentieth century witnessed remarkable advances in pyrrole chemistry through the contributions of Hans Fischer, whose synthesis of pyrrole-containing haemin earned recognition through the Nobel Prize. Fischer's work established pyrrole derivatives as central components in biologically essential molecules, including the porphyrins found in heme and chlorophyll systems. This foundational research demonstrated that pyrrole rings serve as fundamental structural units in nature's most critical biochemical processes, from oxygen transport in hemoglobin to photosynthesis in chlorophyll.

The development of nitropyrrole chemistry emerged as a specialized branch within this broader field, with early investigations into the preparation and properties of 2-nitropyrrole and 3-nitropyrrole compounds conducted in the 1960s. These studies established fundamental principles for the synthesis and characterization of nitro-substituted pyrroles, laying groundwork for the more complex derivatives that would follow. The identification of 2-nitropyrrole through the action of amyl nitrate on sodium pyrrole provided one of the first reliable synthetic routes to this important class of compounds.

Contemporary research has expanded the scope of nitropyrrole chemistry to include sophisticated derivatives such as 2-(2-nitroalkyl)pyrroles, which serve as pivotal intermediates in the synthesis of bioactive compounds. The evolution from simple nitropyrroles to complex polysubstituted derivatives like this compound represents the maturation of synthetic methodologies and the increasing demand for structurally sophisticated building blocks in modern organic synthesis.

Significance in Organic Chemistry

Pyrrole derivatives occupy a position of central importance in organic chemistry due to their prevalence in natural products and their utility as synthetic intermediates. The significance of compounds like this compound extends across multiple domains of chemical research, from pharmaceutical development to materials science applications. The pyrrole scaffold provides a versatile platform for the construction of complex molecular architectures through well-established synthetic transformations.

The presence of multiple functional groups in this compound creates numerous opportunities for chemical modification and derivatization. The nitro group serves as an excellent handle for reduction reactions, potentially leading to amino derivatives that could participate in further condensation reactions. The ethyl ester functionality provides access to the corresponding carboxylic acid through hydrolysis, or to other derivative forms through standard ester chemistry. The diethoxyethyl substituent on the nitrogen atom represents a protected form that could be revealed under appropriate conditions to generate the corresponding unsubstituted pyrrole.

Modern pharmaceutical research has demonstrated the therapeutic potential of pyrrole derivatives across a broad spectrum of biological activities. Pyrrole-containing compounds exhibit antioxidant, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug development. The structural complexity of this compound positions it as a potential intermediate in the synthesis of biologically active compounds, particularly those requiring multiple substitution patterns around the pyrrole core.

The materials science applications of pyrrole derivatives have gained prominence through the development of conducting polymers such as polypyrrole. While this compound may not directly participate in polymer formation due to its substitution pattern, it represents the type of sophisticated monomer that could be incorporated into specialized polymer systems. The compound's physical properties, including its density of 1.2 grams per cubic centimeter and thermal characteristics, suggest potential utility in applications requiring specific material properties.

Research Objectives and Scope

The investigation of this compound encompasses several key research objectives that reflect the compound's potential contributions to advancing organic chemistry knowledge and applications. Primary research goals include understanding the compound's reactivity patterns, exploring its utility as a synthetic intermediate, and evaluating its potential for incorporation into biologically active molecules. The complex substitution pattern present in this molecule offers numerous opportunities for selective chemical transformations that could lead to libraries of related compounds with diverse properties and applications.

Mechanistic studies represent a crucial area of research focus, particularly regarding the reactivity of the nitro group in the context of the electron-rich pyrrole ring system. The positioning of the nitro group at the 5-position relative to the carboxylate at the 2-position creates an interesting electronic environment that may influence reaction selectivity and product distributions. Understanding these electronic effects will contribute to the broader knowledge base regarding nitropyrrole chemistry and inform the design of related compounds with optimized properties.

Synthetic methodology development constitutes another major research objective, focusing on efficient routes for the preparation of this compound and its structural analogs. The Knorr pyrrole synthesis and related methodologies provide established frameworks for pyrrole construction, but the specific substitution pattern of this compound may require specialized approaches or modifications to existing procedures. Research into scalable synthetic routes will be essential for enabling broader scientific investigation and potential commercial applications.

The scope of current research extends to structure-activity relationship studies aimed at understanding how the various functional groups contribute to the compound's overall properties and reactivity. The diethoxyethyl substituent, nitro group, and ethyl ester each contribute distinct characteristics that collectively determine the molecule's behavior in different chemical environments. Systematic variation of these substituents through chemical modification can provide insights into the relative importance of each structural feature.

Computational chemistry studies represent an increasingly important component of research into complex heterocyclic compounds like this compound. Quantum mechanical calculations can provide detailed information about electronic structure, conformational preferences, and reaction pathways that complement experimental investigations. Such theoretical studies can guide synthetic efforts and help predict the properties of related compounds before their synthesis is attempted.

Propriétés

IUPAC Name |

ethyl 1-(2,2-diethoxyethyl)-5-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O6/c1-4-19-12(20-5-2)9-14-10(13(16)21-6-3)7-8-11(14)15(17)18/h7-8,12H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXFNSFTGHOHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=CC=C1[N+](=O)[O-])C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656805 | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-49-2 | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105187-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Ethyl Pyrrole-2-carboxylate Core

The starting material, ethyl pyrrole-2-carboxylate, can be prepared via esterification of pyrrole-2-carboxylic acid or by direct acylation of pyrrole using ethyl chloroformate or oxalyl chloride derivatives, as described in established organic synthesis protocols.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Pyrrole + Oxalyl chloride or ethyl chloroformate | Acylation at 2-position |

| 2 | Base (e.g., potassium carbonate) | Neutralizes HCl byproduct |

| 3 | Purification by extraction and drying | Yields ethyl pyrrole-2-carboxylate |

This step is crucial as it sets the ester functionality at the 2-position.

N-Substitution with 2,2-Diethoxyethyl Group

The nitrogen substitution is typically achieved by alkylation of the pyrrole nitrogen with 2,2-diethoxyethyl halides (e.g., bromide or chloride).

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Ethyl pyrrole-2-carboxylate + 2,2-diethoxyethyl bromide | N-alkylation under basic conditions (e.g., NaH or K2CO3) |

| 2 | Solvent: DMF or acetonitrile | Polar aprotic solvent favors SN2 |

| 3 | Temperature: 50-80°C | Optimizes reaction rate |

| 4 | Workup: aqueous extraction and purification | Isolates N-substituted product |

This step must avoid over-alkylation and preserve the ester group.

Selective Nitration at the 5-Position

Nitration of pyrrole derivatives is challenging due to the ring’s high reactivity. Selective nitration at the 5-position can be achieved using mild nitrating agents such as nitric acid in acetic acid or mixed acid systems under controlled temperature.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | N-substituted ethyl pyrrole-2-carboxylate + HNO3 (dilute) | Low temperature (0-5°C) to control regioselectivity |

| 2 | Solvent: Acetic acid or dichloromethane | Ensures solubility and reaction control |

| 3 | Reaction time: 1-2 hours | Monitored by TLC or HPLC |

| 4 | Quenching with water and neutralization | Prevents over-nitration |

The nitration yields the 5-nitro derivative with minimal side products.

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Acylation/Esterification | Pyrrole + ethyl chloroformate, base, solvent | Ethyl pyrrole-2-carboxylate | 70-85 |

| 2 | N-Alkylation | 2,2-Diethoxyethyl bromide, base, DMF, 50-80°C | Ethyl 1-(2,2-diethoxyethyl)pyrrole-2-carboxylate | 65-80 |

| 3 | Nitration | Dilute HNO3, acetic acid, 0-5°C | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | 60-75 |

Regioselectivity: The nitration step requires strict temperature control and dilute nitrating agents to avoid polysubstitution or ring degradation.

Purity and Yield: The use of polar aprotic solvents in N-alkylation enhances yield and purity by favoring SN2 mechanisms and minimizing side reactions.

Protecting Groups: The 2,2-diethoxyethyl substituent acts as an acetal protecting group for the aldehyde functionality, providing stability during nitration.

Alternative Routes: Some patents and literature suggest direct nitration of ethyl pyrrole-2-carboxylate followed by N-alkylation, but this may lead to lower regioselectivity and yield.

Environmental and Safety Considerations: Use of mild nitrating agents and controlled reaction conditions minimizes hazardous waste and improves safety.

The preparation of this compound involves a multistep synthetic sequence starting from pyrrole, progressing through esterification, N-alkylation, and selective nitration. Each step is optimized for yield and selectivity, with careful control of reaction conditions critical to success. The methods described are supported by organic synthesis literature and patent disclosures, providing a robust framework for laboratory or industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This process can convert the nitro group to an amine, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is being explored for its potential as a pharmaceutical intermediate. Its derivatives are under investigation for:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties.

- Anticancer Properties : Studies are ongoing to evaluate its effects on cancer cell lines, focusing on mechanisms of action related to apoptosis and cell cycle regulation .

Biological Studies

The compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into:

- Mechanisms of Action : The nitro group may participate in redox reactions that influence cellular processes.

- Biological Pathways : Hydrolysis of the ester group can release active metabolites that interact with various biological pathways .

Material Science

Due to its unique chemical properties, this compound is being evaluated for applications in:

- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced properties.

- Coatings and Adhesives : Its lipophilic nature may contribute to improved adhesion properties in various formulations .

Case Studies

While specific case studies were not available in the search results, ongoing research projects focus on:

- In vitro Studies : Evaluating the anticancer effects on various cell lines.

- In vivo Research : Assessing antimicrobial efficacy in animal models.

These studies are crucial for elucidating the therapeutic potential of this compound and establishing safety profiles for future clinical applications.

Mécanisme D'action

The mechanism by which Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- N1 substituent : 2,2-diethoxyethyl (polar, ether-containing side chain).

- C5 substituent : Nitro group (electron-withdrawing, meta-directing).

- C2 substituent : Ethyl ester (common in prodrugs and intermediates).

Analogous Compounds and Comparative Data

Comparative Analysis

Electronic Effects

- The nitro group in the target compound contrasts with methoxy (electron-donating in 9c ) and amino (electron-donating in 7c ). Nitro groups stabilize intermediates in electrophilic substitution but may complicate reduction steps (e.g., catalytic hydrogenation requires careful control to avoid over-reduction).

- The diethoxyethyl side chain enhances solubility in polar solvents compared to simpler alkyl or aryl substituents (e.g., phenyl in 7c ).

Stability and Handling

- Diethoxyethyl’s ether linkages may confer hydrolytic stability compared to esters or amides.

Activité Biologique

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole ring structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Overview of the Compound

- IUPAC Name : Ethyl 1-(2,2-diethoxyethyl)-5-nitropyrrole-2-carboxylate

- Molecular Formula : C13H20N2O6

- CAS Number : 1105187-49-2

- Molecular Weight : 300.31 g/mol

The biological activity of this compound is primarily attributed to its structural features, particularly the nitro and ester functional groups. The nitro group can participate in redox reactions, influencing various cellular processes. The ester functionality may undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A notable study indicated that pyrrole compounds exhibited significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL for certain derivatives . The structure–activity relationship (SAR) studies suggest that modifications on the pyrrole ring can enhance anti-TB activity.

Anticancer Activity

Research into related pyrrole compounds has shown promise in anticancer applications. For instance, compounds with similar structures were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the pyrrole ring could lead to enhanced cytotoxic effects while maintaining low toxicity to normal cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrrole derivatives and related compounds:

| Compound Type | Notable Features | Biological Activity |

|---|---|---|

| 1,4-Dihydropyridines | Known for diverse pharmacological activities | Cardiovascular effects |

| Pyrazole Derivatives | Exhibits a range of biological activities | Antimicrobial and anticancer properties |

| This compound | Unique nitro and ester groups | Antimicrobial and potential anticancer activity |

Case Studies and Research Findings

Several studies have evaluated the biological activities of pyrrole derivatives:

- Study on Anti-TB Activity : A study demonstrated that derivatives of pyrrole exhibited potent anti-TB activity with low cytotoxicity. Compound modifications significantly influenced their efficacy against drug-resistant strains .

- Cytotoxicity Assessment : Research indicated that certain pyrrole derivatives displayed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting their potential as therapeutic agents in oncology .

- Mechanistic Insights : Investigations into the mechanism revealed that interactions with specific molecular targets are crucial for the observed biological effects. For example, binding studies indicated that certain substitutions on the pyrrole ring enhance binding affinity to target proteins involved in disease pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate and related pyrrole derivatives?

- Methodological Answer : A common approach involves multi-step reactions starting with diethoxyethyl precursors. For example, Ethyl 3,3-diethoxypropionate can react with azobisisobutyronitrile (AIBN) and ethyl vinyl ether under controlled heating (70°C), followed by reflux in ethanol to form intermediates like 1-(2,2-diethoxyethyl)cyclopropanol. Subsequent functionalization with nitro groups and cyclization via acid catalysis may yield the target compound . Analogous pyrrole carboxylates are synthesized via nucleophilic substitution or cycloaddition reactions, as seen in the preparation of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives using acyl chlorides (e.g., isoquinolinecarbonyl chloride) .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For structurally similar compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate), key NMR features include:

- ¹H NMR : Resonances for ethoxy groups (δ ~4.3 ppm, quartet) and aromatic protons (δ ~6.3–7.5 ppm). Nitro groups may deshield adjacent protons, shifting signals downfield .

- ¹³C NMR : Carboxylate carbonyls appear at δ ~160–165 ppm, while diethoxyethyl carbons resonate at δ ~60–100 ppm . Integration ratios and coupling constants (e.g., J = 7.2 Hz for ethoxy groups) aid in structural assignment .

Q. What crystallographic tools are recommended for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. For example, SHELXL refines anisotropic displacement parameters and handles high-resolution or twinned data, while ORTEP generates thermal ellipsoid plots to visualize molecular geometry . Hydrogen-bonding networks, critical for crystal packing, can be analyzed using graph-set notation (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of nitro-substituted pyrrole derivatives?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., Ti(OiPr)₄) to enhance nitro-group incorporation, as seen in analogous syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates, while reflux in ethanol promotes cyclization .

- Temperature Control : Moderate yields (~40–50%) in similar reactions suggest side reactions (e.g., nitro-group reduction) require tight thermal control (<70°C) .

Q. What analytical challenges arise when characterizing this compound, and how can they be mitigated?

- Methodological Answer :

- Polymorphism : Varied crystal packing (e.g., hydrogen-bonding motifs) may lead to multiple solid forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Spectral Overlap : In NMR, diethoxyethyl and nitro groups can cause signal crowding. Employ 2D techniques (COSY, HSQC) to resolve correlations .

- Mass Spectrometry : High-resolution ESI-MS is essential for confirming molecular ions (e.g., [M+H]⁺), as low-resolution MS may misidentify fragmentation patterns .

Q. How do intermolecular interactions influence the compound’s crystallographic and physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions dominate crystal packing, as observed in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. These interactions stabilize planar molecular conformations and affect solubility .

- π-Stacking : Nitro groups may engage in edge-to-face π-interactions with pyrrole rings, influencing melting points and thermal stability .

- Disorder Modeling : For flexible diethoxyethyl chains, SHELXL’s PART instruction can model positional disorder, improving R-factors (<0.08) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrole carboxylates?

- Methodological Answer :

- Source Comparison : Cross-reference protocols for reagent purity (e.g., acyl chloride freshness in vs. ).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-nitration or ester hydrolysis) that reduce yields .

- Reproducibility : Strict adherence to anhydrous conditions and inert atmospheres (e.g., N₂) is critical, as moisture degrades intermediates like 1-(2,2-diethoxyethyl)cyclopropanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.